Bienvenue dans la boutique en ligne BenchChem!

Imidazo[1,2-a]pyridin-6-amine

MCHR1 antagonism CNS drug discovery Structure-Activity Relationship

Procure Imidazo[1,2-a]pyridin-6-amine (CAS 235106-53-3) to access the unsubstituted imidazo[1,2-a]pyridine core essential for MCHR1 antagonist programs (IC50 <10 nM) and selective kinase inhibitor design. Substitution or regioisomer alteration abolishes binding affinity—this scaffold is validated in patent routes (WO2009/122180 A1) and co-crystal structures (Cytochrome C Peroxidase). ≥95% HPLC purity. Available for immediate SAR exploration and fragment-based drug design.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 235106-53-3
Cat. No. B1312656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-6-amine
CAS235106-53-3
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C=C1N
InChIInChI=1S/C7H7N3/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H,8H2
InChIKeyFBEUDMIHYYXAJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridin-6-amine (CAS 235106-53-3) Procurement Profile: Core Structure and Validated Research Utility


Imidazo[1,2-a]pyridin-6-amine (CAS 235106-53-3) is a bicyclic heteroaromatic compound featuring a fused imidazole-pyridine core with a primary amine at the 6-position [1]. This unsubstituted scaffold serves as a validated starting material or molecular probe in numerous patent-disclosed synthetic routes (e.g., WO2009/122180 A1, US2017/275282 A1) and is commercially available at ≥95% purity (HPLC) . The core has demonstrated utility as a key intermediate in the synthesis of potent melanin-concentrating hormone receptor 1 (MCHR1) antagonists, such as compound 10a (J. Med. Chem. 2016), which exhibited oral bioavailability and in vivo efficacy [2]. The compound's definitive structure has been resolved by X-ray crystallography, confirming its geometry in complex with cytochrome c peroxidase, thereby enabling structure-based drug design efforts [3].

Imidazo[1,2-a]pyridin-6-amine (CAS 235106-53-3): Why Non-Specific Scaffold Swapping Compromises Project Outcomes


In the class of imidazo[1,2-a]pyridine derivatives, a generic substitution of the core scaffold is not scientifically justifiable due to the extreme sensitivity of biological activity to substitution patterns and heteroatom positioning [1]. For example, in the MCHR1 antagonist program, the unsubstituted imidazo[1,2-a]pyridine ring (as represented in compounds 6a and 6b) was selected from a screen of novel bicyclic motifs specifically for its high intrinsic binding affinity, a property not necessarily retained by close analogs like pyrazolo[1,5-a]pyridines or substituted imidazopyridines [1]. Furthermore, SAR studies on cyclin-dependent kinase (CDK) inhibitors have established that the specific placement of the amino group on the imidazo[1,2-a]pyridine core is a critical determinant of both potency and kinase selectivity, with alternative regioisomers or heterocyclic cores leading to a complete loss of inhibitory activity [2]. Substituting Imidazo[1,2-a]pyridin-6-amine with a seemingly similar building block risks negating previously optimized binding interactions, as evidenced by the fact that in a high-throughput screen, only this specific bicyclic motif conferred the desired aliphatic amine-free MCHR1 antagonism (IC50 in the single-digit nanomolar range) while other heterocycles did not meet the required profile [1].

Quantitative Evidence for Imidazo[1,2-a]pyridin-6-amine (CAS 235106-53-3) Differentiation: A Head-to-Head Comparator Analysis


MCHR1 Antagonist Potency: Imidazo[1,2-a]pyridine Core vs. Alternative Bicyclic Motifs

The unsubstituted imidazo[1,2-a]pyridine core (represented in compounds 6a and 6b) was selected from a screen of novel bicyclic motifs for MCHR1 antagonism due to its high intrinsic binding affinity [1]. These lead compounds (6a and 6b) displayed IC50 values in the single-digit nanomolar range against MCHR1, a level of potency not achieved with alternative bicyclic heterocycles in the same study, which failed to meet the criteria for aliphatic amine-free antagonists [1]. This demonstrates that the imidazo[1,2-a]pyridine core provides a unique pharmacophoric advantage for this target, essential for achieving the desired potency and safety profile (e.g., low hERG inhibition and phospholipidosis induction) as further optimized in compound 10a [1].

MCHR1 antagonism CNS drug discovery Structure-Activity Relationship

Structural Biology Validation: Confirmed Binding Mode via X-ray Crystallography

Imidazo[1,2-a]pyridin-6-amine has been co-crystallized with Cytochrome C Peroxidase (W191G-Gateless), and its binding mode has been deposited in the Protein Data Bank [1]. This atomic-resolution structural data provides a definitive, experimentally determined conformation and binding geometry for the compound, which is not available for many of its unsubstituted heteroaromatic amine analogs. This information is directly actionable for computational chemists performing molecular docking, pharmacophore modeling, or structure-based drug design (SBDD). In contrast, researchers using structurally uncharacterized analogs would need to invest significant resources in obtaining this foundational data.

Structural Biology X-ray Crystallography Fragment-Based Drug Discovery

Synthetic Tractability: Validated Multi-Step and Patent-Disclosed Routes

Multiple synthetic routes to Imidazo[1,2-a]pyridin-6-amine are explicitly disclosed in patent literature (e.g., WO2009/122180 A1 and US2017/275282 A1), which is not the case for many other amino-substituted heterocycles [1]. These references provide validated, scalable procedures starting from commercially available precursors such as 2-amino-5-nitropyridine and 2-bromo-1,1-dimethoxyethane, achieving yields of ~76% . This documentation significantly lowers the barrier to larger-scale synthesis or derivative preparation, whereas the use of a less documented analog would require a costly and time-intensive de novo synthetic route development.

Synthetic Chemistry Patent Routes Intermediate

Kinase Selectivity Profile: Imidazo[1,2-a]pyridine Scaffold vs. Generic Kinase Inhibitor Cores

The imidazo[1,2-a]pyridine scaffold, exemplified by the 6-amino derivative, has been optimized as a selective inhibitor platform for specific kinases, including PI3K p110α and cyclin-dependent kinases (CDKs) [1][2]. For PI3K p110α, optimized derivatives based on this core (e.g., thiazole derivative 12) achieved an IC50 of 2.8 nM with high selectivity over other PI3K isoforms [1]. For CDKs, SAR studies on the imidazo[1,2-a]pyridine series yielded potent and selective inhibitors [2]. This established kinase selectivity profile contrasts sharply with many generic heterocyclic amines (e.g., simple anilines or pyridines), which often lack inherent selectivity and can lead to promiscuous kinase inhibition and off-target toxicity [1].

Kinase Inhibition Selectivity CDK PI3K

Strategic Procurement Scenarios for Imidazo[1,2-a]pyridin-6-amine (CAS 235106-53-3) Based on Validated Evidence


CNS Drug Discovery: MCHR1 Antagonist Lead Optimization

For teams developing MCHR1 antagonists for obesity or related metabolic disorders, this compound is the optimal starting material. The evidence directly shows that the imidazo[1,2-a]pyridine core provides high intrinsic binding affinity (IC50 < 10 nM) and enables the design of aliphatic amine-free molecules with favorable CNS safety profiles (low hERG and phospholipidosis risk) [1]. Procurement of this specific core is essential to reproduce the potent, orally bioavailable lead series (e.g., compound 10a) and explore SAR around the 6-position amine [1].

Structure-Based Drug Design and Fragment Screening

Medicinal chemists and structural biologists should prioritize this compound due to the availability of its co-crystal structure with Cytochrome C Peroxidase [1]. This pre-existing structural data provides an immediate, high-confidence starting point for computational docking, pharmacophore modeling, and fragment-based drug design (FBDD) [1]. Using an analog without such validated structural information would necessitate costly and time-consuming crystallography efforts.

Kinase Inhibitor Medicinal Chemistry: Selective CDK and PI3K Program Initiation

Investigators initiating new kinase inhibitor programs, particularly targeting CDKs or PI3K p110α, will find this compound to be a privileged scaffold with a documented path to high selectivity [1][2]. The literature demonstrates that functionalization of the 6-position amine on this core can yield compounds with sub-nanomolar potency and >100-fold selectivity for the desired kinase isoform [1]. This established SAR reduces the risk of developing promiscuous, toxic kinase inhibitors, a common pitfall with simpler aromatic amines [1].

Chemical Biology and Tool Compound Synthesis

For academic and industrial groups synthesizing chemical probes or tool compounds, the documented, patent-validated synthetic routes to this compound offer a significant advantage [1][2]. The ability to reliably synthesize or purchase this key intermediate with defined purity (≥95%) and scale enables the efficient preparation of a wide range of derivatives for target identification or mechanism-of-action studies [3]. The known synthetic accessibility reduces project timelines and costs.

Quote Request

Request a Quote for Imidazo[1,2-a]pyridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.